molecular formula C15H13NO5 B13873730 Methyl 2-nitro-5-phenylmethoxybenzoate

Methyl 2-nitro-5-phenylmethoxybenzoate

Cat. No.: B13873730
M. Wt: 287.27 g/mol
InChI Key: NLCYTWWWIQTEDH-UHFFFAOYSA-N
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Description

Methyl 2-nitro-5-phenylmethoxybenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a phenylmethoxy group (-OCH2Ph) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-nitro-5-phenylmethoxybenzoate can be synthesized through a multi-step process involving nitration, esterification, and etherification reactions. One common method involves the nitration of methyl benzoate to form methyl 2-nitrobenzoate, followed by the etherification with benzyl alcohol under acidic conditions to introduce the phenylmethoxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-5-phenylmethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-nitro-5-phenylmethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-nitro-5-phenylmethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-nitro-5-phenylmethoxybenzoate is unique due to the combination of its nitro and phenylmethoxy groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-nitro-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H13NO5/c1-20-15(17)13-9-12(7-8-14(13)16(18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

NLCYTWWWIQTEDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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